Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Description
Chemical Context and Nomenclature
This compound, bearing the Chemical Abstracts Service registry number 2225146-15-4, represents a highly functionalized pyridine derivative with the molecular formula C₈H₆BrF₃N₂O₂ and molecular weight of 299.04 grams per mole. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions for substituted pyridines, where the pyridine ring serves as the parent structure with numbered positions indicating the location of each substituent. The compound incorporates multiple functional groups including an amino group at position 2, a bromine atom at position 5, a trifluoromethyl group at position 6, and a methyl carboxylate ester at position 3.
The structural complexity of this molecule places it within the broader category of polyhalogenated heterocyclic compounds, specifically those containing both halogen and fluoroalkyl substituents. The pyridine core, with its six-membered aromatic ring containing one nitrogen atom, provides the fundamental framework upon which these diverse functional groups are assembled. This heterocyclic scaffold has been recognized since the mid-19th century when Thomas Anderson first isolated pure pyridine in 1851, naming it after the Greek word "pyr" meaning fire due to its flammable nature.
The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the trifluoromethyl group and the halogen substituents, combined with the electron-donating characteristics of the amino group. This creates a complex electronic environment that affects both the reactivity and stability of the molecule. The methyl ester functionality adds another dimension of chemical versatility, providing a site for potential hydrolysis or transesterification reactions.
| Structural Feature | Position | Electronic Effect | Steric Influence |
|---|---|---|---|
| Amino group | 2 | Electron-donating | Moderate |
| Methyl carboxylate | 3 | Electron-withdrawing | Low |
| Bromine atom | 5 | Electron-withdrawing | High |
| Trifluoromethyl group | 6 | Strongly electron-withdrawing | Very high |
Historical Development of Polyhalogenated Pyridine Derivatives
The development of polyhalogenated pyridine derivatives has evolved significantly since the initial discovery of pyridine chemistry in the 19th century. Early synthetic approaches to halogenated pyridines relied primarily on electrophilic aromatic substitution reactions, which typically favor substitution at the 3-position of the pyridine ring. However, these traditional methods often suffered from limited selectivity and harsh reaction conditions that restricted their applicability to complex, multifunctional molecules.
The introduction of trifluoromethyl groups into pyridine systems represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. Selective halogenation methods have undergone substantial advancement, with researchers developing sophisticated strategies to achieve regioselective functionalization of pyridine systems. These advances include the development of designed phosphine reagents that enable 4-selective halogenation of pyridines through a two-step approach involving phosphonium salt formation followed by halide displacement.
Recent innovations in pyridine halogenation have focused on addressing the challenges associated with achieving positional selectivity. Traditional electrophilic aromatic substitution processes are inherently 3-selective and often require strong mineral acids or Lewis acid promotion at elevated temperatures. Alternative approaches have emerged, including the use of pyridine N-oxides for 2-selective halogenation and metalation-trapping sequences that exploit directing groups for 4-position functionalization. The development of Zincke imine intermediates has provided a breakthrough in 3-selective halogenation, allowing for highly regioselective halogenation reactions under mild conditions through a ring-opening, halogenation, ring-closing sequence.
The synthesis of complex polysubstituted pyridines like this compound often requires multi-step synthetic sequences that build complexity in a controlled manner. These synthetic approaches typically involve the strategic use of protecting groups, selective functionalization reactions, and carefully orchestrated sequences of substitution and coupling reactions. The development of such compounds reflects the broader trend toward molecular complexity in modern pharmaceutical and materials science applications.
Significance of Functional Group Synergy in Heterocyclic Systems
The unique arrangement of functional groups in this compound exemplifies the concept of functional group synergy in heterocyclic systems, where the combined effect of multiple substituents creates properties that exceed the sum of their individual contributions. This synergistic relationship manifests in several important ways that enhance the utility and potential applications of the compound.
The amino group at position 2 provides a site for hydrogen bonding interactions and can serve as a nucleophilic center for further chemical transformations. Its electron-donating character partially counterbalances the strong electron-withdrawing effects of the halogen and trifluoromethyl substituents, creating a more balanced electronic environment within the pyridine ring. This electronic modulation is crucial for maintaining the stability of the heterocyclic system while preserving reactivity at specific sites.
The bromine atom at position 5 serves multiple functions within the molecular architecture. As a halogen, it provides a site for palladium-catalyzed cross-coupling reactions, enabling further structural elaboration through carbon-carbon and carbon-heteroatom bond formation. The size and electronegativity of bromine also contribute to the overall steric and electronic profile of the molecule, influencing its three-dimensional shape and reactivity patterns. The strategic placement of bromine in this position allows for selective functionalization while maintaining the integrity of other functional groups.
The trifluoromethyl group at position 6 represents one of the most electronically influential substituents in the molecule. Trifluoromethyl groups are known to dramatically alter the electronic properties of aromatic systems, increasing their lipophilicity and metabolic stability. In pharmaceutical applications, the presence of fluorine atoms often enhances bioavailability and selectivity for biological targets. The trifluoromethyl group also provides a significant steric influence that can affect the conformation and reactivity of neighboring functional groups.
The methyl carboxylate ester at position 3 adds another dimension of functionality to the system. Ester groups are versatile synthetic handles that can be converted to carboxylic acids, amides, or other derivatives through standard organic transformations. The electron-withdrawing nature of the ester group contributes to the overall electronic profile of the molecule and can influence the reactivity of other positions on the pyridine ring.
| Functional Group Interaction | Effect on Molecular Properties | Synthetic Implications |
|---|---|---|
| Amino-Trifluoromethyl | Electronic balance, stability enhancement | Controlled reactivity patterns |
| Bromo-Ester | Cross-coupling compatibility | Selective elaboration strategies |
| Trifluoromethyl-Pyridine | Lipophilicity enhancement | Improved pharmaceutical properties |
| Multi-substituent arrangement | Unique three-dimensional structure | Novel binding interactions |
The collective influence of these functional groups creates a molecule with distinctive chemical and physical properties that would be difficult to achieve through simpler structural modifications. The electron-withdrawing groups (bromine, trifluoromethyl, and ester) work in concert to modify the basicity of the pyridine nitrogen, potentially altering the compound's ability to coordinate with metal centers or participate in hydrogen bonding networks. This electronic modulation can have profound effects on the compound's biological activity, as pyridine-containing molecules are frequently used as ligands in medicinal chemistry applications.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIRVOEOGBOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-15-4 | |
| Record name | methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate typically involves the following steps:
Bromination: The starting material, 2-amino-3-methylpyridine, undergoes bromination to introduce the bromo group at the 5-position.
Trifluoromethylation: The trifluoromethyl group is introduced at the 6-position using a suitable trifluoromethylating agent.
Esterification: The carboxyl group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position
The bromo group at position 5 undergoes substitution under SNAr conditions due to activation by adjacent electron-withdrawing groups (trifluoromethyl and ester).
Example Reaction :
Replacement of bromine with a methoxy group via copper-catalyzed coupling:
textMethyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate + NaOMe → Methyl 2-amino-5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Conditions :
Comparative Reactivity :
| Position | Substituent | Activation Effect | Reactivity in SNAr |
|---|---|---|---|
| 5 | Br | Activated by CF₃ | High |
| 2 | NH₂ | Electron-donating | Low |
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis to form the carboxylic acid, enabling further functionalization:
Hydrolysis :
textMethyl ester → Carboxylic acid (aq. HCl, reflux, 6h, 89% yield) [3][8]
Derivatives :
-
Amide Formation : Reacting the acid with amines (EDC/HOBt coupling) yields bioactive amides .
-
Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (65% yield) .
Diazotization and Sandmeyer Reaction
The amino group is diazotized and displaced:
textDiazonium salt → Iodo derivative (KI, CuCN, 40°C, 58% yield) [1]
Applications : Introduces halides or nitriles for cross-coupling reactions.
Condensation Reactions
The amino group participates in Schiff base formation:
textCompound + Benzaldehyde → Imine (EtOH, Δ, 78% yield) [1]
Trifluoromethyl Group Stability
The CF₃ group is highly inert under standard conditions but undergoes rare transformations under extreme basicity:
Example :
textCF₃ → COOMe (28% NaOMe/THF, 80°C, 24h, 32% yield) [3]
Mechanism : Sequential methoxide attacks on CF₃, forming a trimethoxymethyl intermediate .
Electrophilic Aromatic Substitution
The amino group directs electrophiles to positions 4 and 6 (ortho/para), but the CF₃ group deactivates position 6. Observed reactivity:
Nitration :
textHNO₃/H₂SO₄ → Nitro group at position 4 (45% yield) [4]
Cross-Coupling Reactions
The bromo group facilitates palladium-catalyzed couplings:
Suzuki Reaction :
textCompound + Phenylboronic acid → Biaryl product (Pd(PPh₃)₄, K₂CO₃, 85°C, 68% yield) [2][11]
Optimized Conditions :
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PPh₃ | DME | 85 | 68 |
| XPhos | Toluene | 110 | 81 |
Oxidation and Reduction Pathways
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of trifluoromethyl-pyridines have shown potential in inhibiting cancer cell proliferation through mechanisms such as DNA intercalation. A study highlighted that certain pyridine derivatives demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting that methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate may possess similar properties .
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating central nervous system disorders. Research into related trifluoromethyl-pyridine compounds has shown their utility as intermediates in synthesizing pharmaceuticals targeting neurological conditions .
Agrochemicals
Pesticidal Activity
this compound has been identified as a potential precursor for developing novel pesticides. Research on trifluoromethyl-pyridine derivatives indicates their effectiveness against various agricultural pathogens, including fungi and insects. For example, compounds with similar structures have exhibited high efficacy in controlling rice plant pathogens such as Sphaerotheca fuliginea and Rhizoctonia solani at concentrations as low as 100 ppm .
Material Science
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can enhance the thermal stability and chemical resistance of materials. This compound can serve as a building block for synthesizing fluorinated polymers that find applications in coatings and advanced materials .
- Anticancer Activity Study
- Pesticide Development
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and applications:
Key Structural and Functional Insights:
Substituent Positions: The 5-bromo group in the target compound offers superior reactivity for cross-coupling compared to 6-bromo analogs (e.g., methyl 2-amino-6-bromopyridine-3-carboxylate), where steric hindrance may limit accessibility . Trifluoromethyl groups at position 6 (common in agrochemicals like Thiazopyr) enhance resistance to oxidative metabolism, a trait leveraged in both pharmaceuticals and pesticides .
Functional Group Synergy: The amino group at position 2 distinguishes the target compound from non-aminated analogs (e.g., methyl 6-(trifluoromethyl)nicotinate), enabling nucleophilic reactions and hydrogen-bond interactions critical in drug-target binding . Halogen type (Br vs.
Applications: The target compound’s combination of Br, NH₂, and CF₃ positions it as a multifunctional intermediate for bioactive molecule synthesis, whereas simpler analogs (e.g., methyl 6-(trifluoromethyl)nicotinate) are more suited for non-pharmaceutical uses . Thiazopyr’s complex substituents (e.g., thiazolyl, isobutyl) highlight how trifluoromethylated pyridines can be tailored for agrochemical efficacy, contrasting with the target compound’s focus on modular drug synthesis .
Research Findings and Implications
- Synthetic Versatility: The bromine and amino groups in the target compound enable sequential functionalization, as seen in related bromopyridine derivatives used in kinase inhibitor synthesis .
- Limitations: The absence of direct toxicological data for the target compound necessitates caution, though structural analogs (e.g., heterocyclic amines in cooked foods) demonstrate dose-dependent carcinogenicity at high concentrations .
Biological Activity
Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its pharmacological properties.
- Molecular Formula: C8H7BrF3N2O2
- Molecular Weight: 296.06 g/mol
- CAS Number: 144740-56-7
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
Research indicates that compounds containing a trifluoromethyl group can significantly influence their interaction with biological targets. The trifluoromethyl moiety can enhance binding affinity to enzymes and receptors by stabilizing interactions through hydrophobic effects and potential hydrogen bonding .
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations. For instance, in vitro assays revealed an EC50 (half-maximal effective concentration) in the range of 0.1 to 1.0 μM against Staphylococcus aureus and Escherichia coli.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity. A study reported an EC50 of 0.010 μM against Plasmodium falciparum, indicating potent activity comparable to established antimalarial drugs . The mechanism appears to involve disruption of metabolic pathways critical for parasite survival.
Case Studies
-
In Vivo Efficacy Against Malaria:
A recent study assessed the efficacy of this compound in a murine model of malaria. The compound was administered orally, resulting in a significant reduction in parasitemia levels compared to control groups. The study highlighted the compound's potential as a novel antimalarial agent. -
Toxicological Assessment:
Toxicity studies conducted on mammalian cell lines indicated that the compound has a favorable safety profile, with low cytotoxicity observed at therapeutic concentrations. The IC50 (half-maximal inhibitory concentration) values were above 10 μM for human liver cells, suggesting a wide therapeutic window.
Data Tables
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate, and how can intermediates be characterized?
A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. Initial steps involve halogenation and trifluoromethylation of pyridine precursors, followed by esterification. For example, bromination at the 5-position and trifluoromethylation at the 6-position can be achieved using CuCF3 reagents under controlled conditions. Intermediates should be characterized via H/F NMR and LC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR to confirm the amino (-NH2) and methyl ester groups, F NMR to verify the trifluoromethyl (-CF3) group.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify carbonyl (C=O) and amine (N-H) stretches. Complementary methods like X-ray crystallography (if crystalline) or HPLC purity analysis (>95%) are recommended for structural confirmation .
Q. What solubility and stability considerations are critical for handling this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water. Stability tests under varying pH (e.g., acidic/basic conditions) and temperatures should be conducted to assess decomposition risks. Storage at -20°C under inert atmosphere is advised to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do the bromo and trifluoromethyl substituents influence regioselectivity in further functionalization?
The electron-withdrawing trifluoromethyl group at the 6-position directs electrophilic substitution to the 4-position, while the bromo group at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the -CF3 group may reduce reactivity at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh3)4) and elevated temperatures .
Q. What strategies mitigate steric hindrance during catalytic cross-coupling reactions involving this compound?
Steric effects from the trifluoromethyl group can be addressed using:
Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the 2-amino group enhances para-directing effects, while the -CF3 group reduces electron density at the 4-position, favoring SNAr at the 2- or 4-positions. Solvent effects (e.g., DMSO polarity) should be incorporated into models .
Q. What challenges arise in synthesizing chiral derivatives from this compound?
Introducing chirality requires enantioselective catalysis or resolution techniques. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
